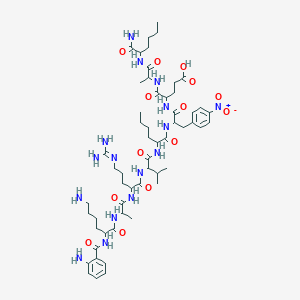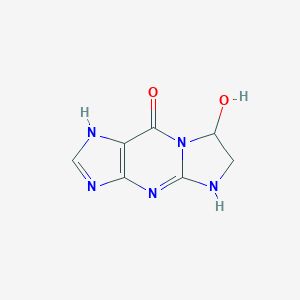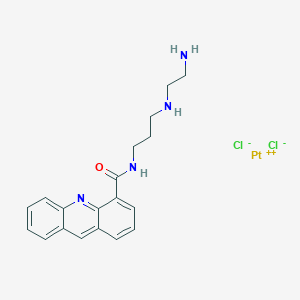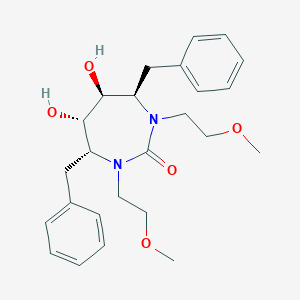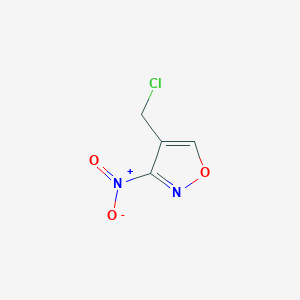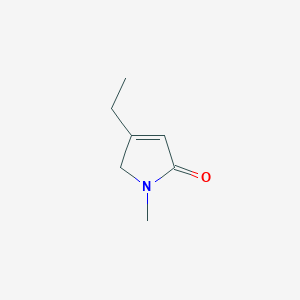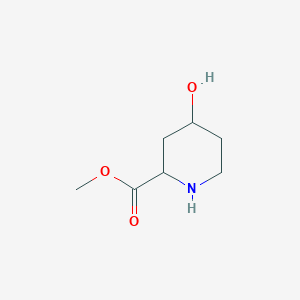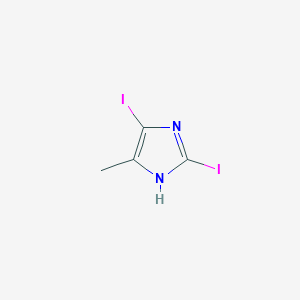![molecular formula C6H4N4O2 B115422 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 89891-00-9](/img/structure/B115422.png)
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been reported as a potent Bruton’s tyrosine kinase (BTK) inhibitor . BTK is a key signaling molecule in the B cell receptor (BCR) signal transduction cascade, which contributes to the propagation and maintenance of B cell malignancies .
Synthesis Analysis
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized . The synthesis methods include multistep processes involving the protection of benzene-1,3-diamine, reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives is characterized by two fused pyrimidine rings . The compounds are bicyclic with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been studied . The proposed mechanisms of unexpected synthetic routes have been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives include their inhibitory activity and selectivity for EGFR . The most potent compound, 20g, demonstrated significant inhibitory activity and selectivity for EGFR .Wissenschaftliche Forschungsanwendungen
Bruton’s Tyrosine Kinase Inhibitors
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been reported as potent Bruton’s tyrosine kinase (BTK) inhibitors . BTK is a key signaling molecule in the cascade of immune responses, and its inhibitors are particularly urgent in modern treatment regimens .
Cancer Cell Growth Inhibitors
Pyrimido[4,5-d]pyrimidines are used as cancer cell growth inhibitors . They have shown potential in inhibiting the growth of cancer cells, contributing to the field of oncology .
Antioxidants
These compounds have also been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Dihydrofolic Acid Reductants
Pyrimido[4,5-d]pyrimidines are used to reduce dihydrofolic acid to tetrahydrofolic acid . This process is crucial in the synthesis of nucleic acids and amino acids .
Antidiabetics
These compounds have been used as antidiabetics . They can help control blood sugar levels, which is crucial for people with diabetes .
Angiogenesis Inhibitors
Pyrimido[4,5-d]pyrimidines have been used as angiogenesis inhibitors . Angiogenesis is the formation of new blood vessels, and inhibiting this process can help prevent the growth of cancerous tumors .
Resistance Modification Agents
These compounds have been used as resistance modification agents . They can help overcome drug resistance, a major challenge in the treatment of various diseases .
Synthetic Organic and Medicinal Chemistry
Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . They have been used in the synthesis of new standard biological components, contributing to the advancement of synthetic organic and medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of 1H-pyrimido[4,5-d]pyrimidine-2,4-dione is Bruton’s tyrosine kinase (BTK) . BTK is a key signaling molecule in the B cell receptor (BCR) signal transduction cascade, which contributes to the propagation and maintenance of B cell malignancies .
Mode of Action
1H-pyrimido[4,5-d]pyrimidine-2,4-dione interacts with BTK, inhibiting its activity. This inhibition disrupts the BCR signaling cascade, thereby affecting the propagation and maintenance of B cell malignancies . The compound has been reported to have strong inhibitory activities against BTK .
Biochemical Pathways
The compound affects the BCR signaling pathway by inhibiting BTK. This disruption can lead to downstream effects such as the inhibition of B cell proliferation and the induction of cell cycle arrest .
Result of Action
The inhibition of BTK by 1H-pyrimido[4,5-d]pyrimidine-2,4-dione leads to significant inhibition of the proliferation of certain cell lines. For example, it has been reported to inhibit the proliferation of Ramos and TMD8 cells and induce cell cycle arrest .
Zukünftige Richtungen
The future directions for research on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives could involve further exploration of their potential as BTK inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and potential applications in the treatment of B cell malignancies .
Eigenschaften
IUPAC Name |
1H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-7-2-8-4(3)9-6(12)10-5/h1-2H,(H2,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFPZDNYWVYUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359031 | |
| Record name | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
89891-00-9 | |
| Record name | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
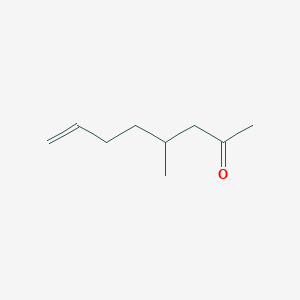

![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
